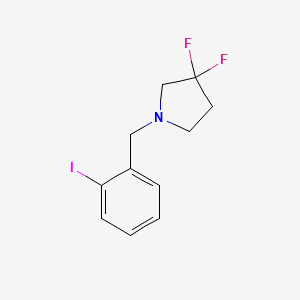
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine: is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position and an iodobenzyl group at the 1-position of the pyrrolidine ring. Fluorinated pyrrolidines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine typically involves the following steps:
Fluorination of Pyrrolidine:
Iodobenzylation: The attachment of the iodobenzyl group to the pyrrolidine ring can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and substitution reactions using optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodobenzyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodobenzyl halides, suitable bases.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Substitution: Various nucleophile-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated pyrrolidines have shown promise as enzyme inhibitors and receptor antagonists, making them valuable in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The iodobenzyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-1-(2-chlorobenzyl)pyrrolidine: Similar structure with a chlorobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-bromobenzyl)pyrrolidine: Similar structure with a bromobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-methylbenzyl)pyrrolidine: Similar structure with a methylbenzyl group instead of an iodobenzyl group.
Uniqueness: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is unique due to the presence of the iodobenzyl group, which can participate in specific interactions not possible with other halogenated benzyl groups. This uniqueness can lead to distinct biological activities and applications .
Eigenschaften
IUPAC Name |
3,3-difluoro-1-[(2-iodophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2IN/c12-11(13)5-6-15(8-11)7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFQRALMPCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
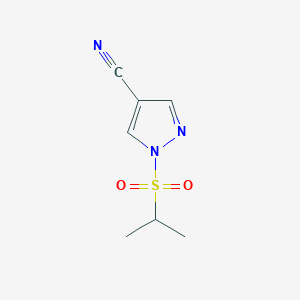

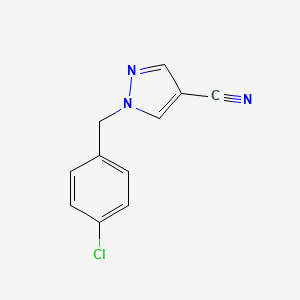



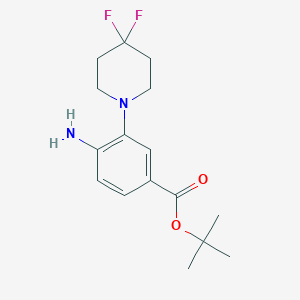



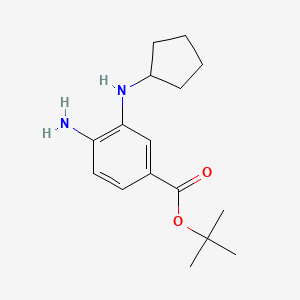
![[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde](/img/structure/B8158850.png)
![Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride](/img/structure/B8158856.png)

